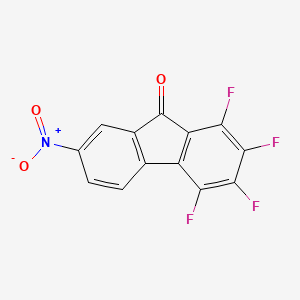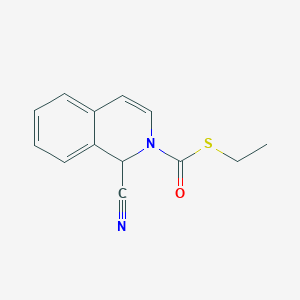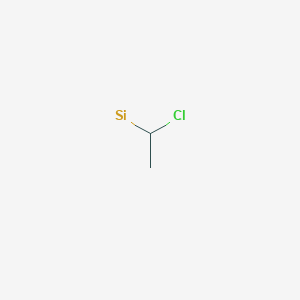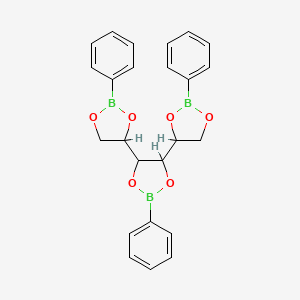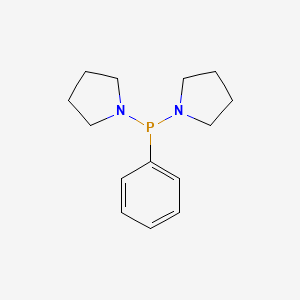
Pyrrolidine, 1,1'-(phenylphosphinidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1,1’-(phenylphosphinidene)bis-: is an organic compound that features a pyrrolidine ring bonded to a phenylphosphinidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1,1’-(phenylphosphinidene)bis- typically involves the reaction of pyrrolidine with a phenylphosphinidene precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common reagents used in the synthesis include pyrrolidine, phenylphosphinidene chloride, and a base such as triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of Pyrrolidine, 1,1’-(phenylphosphinidene)bis- involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolidine, 1,1’-(phenylphosphinidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Pyrrolidine, 1,1’-(phenylphosphinidene)bis- is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties. These complexes are studied for their catalytic activities in various organic transformations.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, Pyrrolidine, 1,1’-(phenylphosphinidene)bis- is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism by which Pyrrolidine, 1,1’-(phenylphosphinidene)bis- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their catalytic activities. Additionally, its ability to undergo various chemical transformations allows it to participate in biochemical pathways, modulating cellular processes.
Comparación Con Compuestos Similares
Pyrrolidine: A simple cyclic secondary amine with a similar ring structure.
Phenylphosphine: A compound with a phenyl group bonded to a phosphorus atom.
Pyrrolidine-2,5-dione: A derivative of pyrrolidine with additional functional groups.
Uniqueness: Pyrrolidine, 1,1’-(phenylphosphinidene)bis- is unique due to the presence of both a pyrrolidine ring and a phenylphosphinidene group. This combination imparts distinct chemical properties, making it versatile for various applications. Its ability to form stable complexes with metals and undergo diverse chemical reactions sets it apart from other similar compounds.
Propiedades
Número CAS |
22859-48-9 |
|---|---|
Fórmula molecular |
C14H21N2P |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
phenyl(dipyrrolidin-1-yl)phosphane |
InChI |
InChI=1S/C14H21N2P/c1-2-8-14(9-3-1)17(15-10-4-5-11-15)16-12-6-7-13-16/h1-3,8-9H,4-7,10-13H2 |
Clave InChI |
ZCKWAXFWEUNTLN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)P(C2=CC=CC=C2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


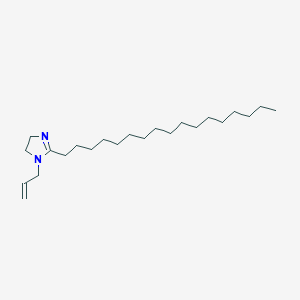
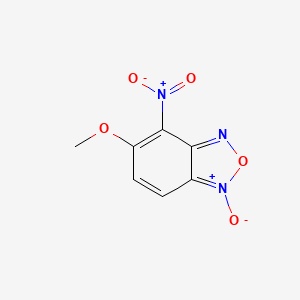

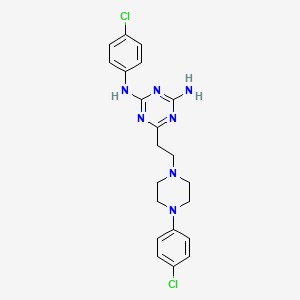
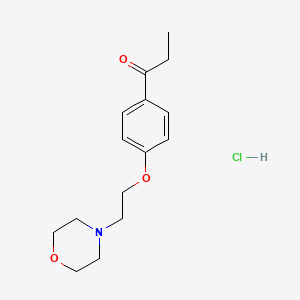

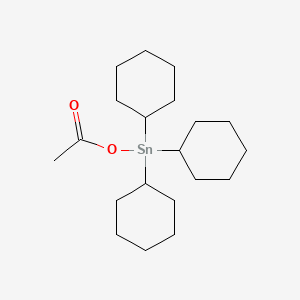
![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)

